5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-5-2-3-10-6(9-5)7-4-8-10/h4-5H,2-3H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTQPMVMXNNDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC=N2)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminoguanidine Derivatives with β-Ketoesters
A common and effective strategy to synthesize the 5-methyl-triazolo[1,5-a]pyrimidine core involves the cyclocondensation of aminoguanidine derivatives with β-ketoesters such as ethyl acetoacetate.
- Stepwise Procedure:
- Aminoguanidine carbonate is reacted with γ-butyrolactone in the presence of pyridine to form a substituted 1,2,4-triazole intermediate.
- This intermediate is then condensed with ethyl acetoacetate in acetic acid under reflux conditions, producing a mixture of acetylated and non-acetylated triazolo-pyrimidine derivatives.
- Treatment with methanolic ammonia yields the desired 5-methyl-triazolo[1,5-a]pyrimidine intermediate in high yield (up to 88%).
- Subsequent chlorination with phosphorus oxychloride converts the compound into a reactive 2-chloro derivative, facilitating further functionalization.
This method is well-documented for its efficiency and yields, providing a versatile intermediate for further substitution at the 2-position or other sites on the heterocyclic ring.
Cyclocondensation with 1,3-Dicarbonyl Compounds
Another synthetic approach involves the cyclocondensation of 5-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds, such as 1-phenylbutane-1,3-dione.
- This reaction is typically performed in acetic acid under reflux conditions, resulting in the formation of ethyl esters of 5-methyl-triazolo[1,5-a]pyrimidine carboxylates.
- Subsequent basic hydrolysis converts these esters into the corresponding carboxylic acids, which can be further transformed into acid chlorides for coupling reactions.
Etherification and Aminomethylation for Side-Chain Introduction
For the synthesis of more complex derivatives, such as those bearing side chains with biological relevance (e.g., furylmethyl or aminomethyl groups), multistep procedures are employed:
- Etherification of anilino-substituted triazolo-pyrimidines with (furan-2-yl)methanethiol in the presence of sodium hydride introduces furylmethyl side chains.
- Subsequent aminomethylation with secondary amines and formaldehyde leads to the formation of aminomethylated derivatives.
- These steps are typically followed by chromatographic purification to isolate the target compounds in yields ranging from 45% to 80%.
Summary Table of Key Synthetic Steps and Yields
Research Findings on Preparation Efficiency and Optimization
- The cyclocondensation reactions are generally high yielding and reproducible, with reflux in acetic acid being the preferred solvent system.
- Chlorination steps using phosphorus oxychloride provide high conversion rates to acid chlorides, which are stable intermediates for subsequent coupling.
- Coupling reactions benefit from the use of sterically hindered bases like DIPEA to neutralize released HCl and promote clean product formation.
- Side-chain modifications via etherification and aminomethylation expand the chemical diversity of the scaffold, though yields can vary depending on the nucleophiles used.
- Purification by column chromatography is essential to isolate pure derivatives, especially after multi-step functionalization.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antitumor properties. For instance:
- Case Study : A study demonstrated that certain derivatives could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with tumor growth and survival .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens:
- Case Study : In vitro studies revealed that 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to their ability to interfere with bacterial DNA synthesis .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound:
- Case Study : Research indicated that specific derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .
Plant Growth Regulators
The compound's unique structure allows it to function as a plant growth regulator:
- Application : Studies have shown that certain formulations can enhance seed germination and promote root development in various crops. This application is particularly valuable in improving agricultural yields under suboptimal conditions .
Synthesis of Functional Materials
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is also explored for its potential in synthesizing advanced materials:
- Application : Its derivatives are being investigated for use in creating novel polymers and composites with enhanced thermal and mechanical properties. These materials could have applications in electronics and aerospace industries .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against Gram-positive/negative bacteria | |
| Anti-inflammatory drugs | Inhibits pro-inflammatory cytokines | |
| Agriculture | Plant growth regulators | Enhances seed germination and root development |
| Material Science | Functional materials synthesis | Improves thermal/mechanical properties |
Mechanism of Action
The mechanism by which 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Table 2: Anticancer Activity in Xenograft Models
| Compound | Tumor Model | Dose (mg/kg) | TGI (%) | Route | Reference |
|---|---|---|---|---|---|
| 5-Methyl derivative | MCF-7 | 10 | 82 | Oral | |
| 5-Trifluoroethylamino | HCT-116 | 5 | 90 | IV | |
| 7-Phenoxy analog | MGC-803 | 20 | 68 | Oral |
Biological Activity
5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and case studies that highlight its potential applications in medicinal chemistry.
- Molecular Formula : C₆H₁₀N₄
- Molecular Weight : 138.17 g/mol
- CAS Number : 1702034-96-5
The biological activity of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor for several enzymes and receptors involved in cancer progression and other diseases.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a study involving the compound showed significant inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of 5-Methyl-4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 3–10 | Apoptosis induction and G1/S phase arrest |
| A549 | 5–15 | Inhibition of cell migration |
The compound was found to induce apoptosis in MCF-7 cells by disrupting the G1/S phase transition and promoting DNA fragmentation .
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Studies have shown that derivatives of triazolo[1,5-a]pyrimidine can inhibit viral replication by targeting specific viral polymerases.
Case Study: Influenza Virus
A study on triazolo[1,5-a]pyrimidine derivatives indicated their ability to disrupt the interaction between the PA-PB1 subunits of the influenza A virus polymerase. This disruption was linked to significant antiviral activity .
Pharmacological Studies
Pharmacological evaluations have revealed that 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibits a range of bioactivities beyond anticancer and antiviral effects. These include:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anti-inflammatory Effects : Potentially reduces inflammation markers in vitro.
Q & A
Q. Key Considerations :
- Catalyst Selection : TMDP is preferred over piperidine due to regulatory restrictions on the latter .
- Solvent Systems : Ethanol/water mixtures minimize toxicity and simplify purification .
How can structural integrity and regioselectivity be confirmed in triazolopyrimidine derivatives?
Basic Question
Structural validation requires a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.3–2.5 ppm (methyl group), δ 6.5–8.5 ppm (aromatic protons), and δ 150–160 ppm (C=N/C=O) confirm core structure .
- IR : Stretching bands at 1650–1680 cm⁻¹ (C=N) and 1700–1750 cm⁻¹ (ester C=O) .
- X-ray Crystallography : Resolves ambiguities in fused-ring systems, e.g., confirming the 1,2,4-triazole-pyrimidine fusion in 7-aryl derivatives .
Advanced Tip : Computational methods (DFT or molecular docking) can predict regioselectivity in substituent placement, particularly for bioactive analogs .
What strategies address contradictions in yield and purity across synthetic methods?
Advanced Question
Discrepancies arise from:
Q. Mitigation :
- TLC Monitoring : Use silica gel plates (SIL G/UV 254) to track reaction progress .
- Recrystallization : Ethanol or methanol recrystallization removes polar impurities .
How are triazolopyrimidines evaluated for biological activity, and what mechanisms are proposed?
Advanced Question
Screening Protocols :
- Antiviral : Anti-HSV-1 activity is assessed via plaque reduction assays (IC₅₀ values 10–50 μM) .
- Enzyme Inhibition : Triazolopyrimidines with trifluoromethyl or morpholinyl groups inhibit kinases (e.g., EGFR) via π-π stacking and hydrogen bonding .
Q. Mechanistic Insights :
- DNA Intercalation : Planar fused-ring systems intercalate into DNA, disrupting replication (evidenced by fluorescence quenching) .
- Receptor Binding : Substituents like ethynyl or chlorophenyl enhance binding to hydrophobic enzyme pockets .
What advanced techniques characterize crystallographic and supramolecular interactions?
Advanced Question
- Single-Crystal X-ray Diffraction : Resolves hydrogen-bonding networks (e.g., N–H···O interactions in 5-methyl derivatives) and π-stacking in aryl-substituted analogs .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···Cl in chlorophenyl derivatives) influencing solubility and stability .
Case Study : The crystal structure of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one reveals a monoclinic lattice with Z = 2 and intermolecular O–H···N hydrogen bonds .
How can substituent effects be systematically studied to optimize pharmacological properties?
Advanced Question
Q. Design Tools :
- QSAR Models : Correlate logP values with bioavailability (optimal range: 1.5–3.5) .
- Docking Simulations : Predict binding poses in enzyme active sites (e.g., HIV-1 reverse transcriptase) .
What analytical challenges arise in quantifying triazolopyrimidine derivatives, and how are they resolved?
Advanced Question
- HPLC Challenges : Low UV absorbance of non-aromatic derivatives requires derivatization (e.g., dansyl chloride labeling) .
- Mass Spectrometry : High-resolution ESI-MS distinguishes isomers (e.g., [M+H]⁺ at m/z 253.085 for C₉H₉N₅O) .
Standardization : Use internal standards (e.g., deuterated analogs) for accurate quantification in biological matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
